molecular formula C18H11NO2 B12540529 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652137-98-9

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B12540529
CAS No.: 652137-98-9
M. Wt: 273.3 g/mol
InChI Key: ZTEHSCMHCBKLIH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused to a naphthopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-step organic reactions. One common method involves the cyclization of a pyridine derivative with a naphthopyranone precursor under specific conditions. For instance, the reaction may be carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyridine compounds .

Scientific Research Applications

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices[][3].

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

652137-98-9

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

3-pyridin-2-ylbenzo[f]chromen-1-one

InChI

InChI=1S/C18H11NO2/c20-15-11-17(14-7-3-4-10-19-14)21-16-9-8-12-5-1-2-6-13(12)18(15)16/h1-11H

InChI Key

ZTEHSCMHCBKLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=N4

Origin of Product

United States

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